Halomon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

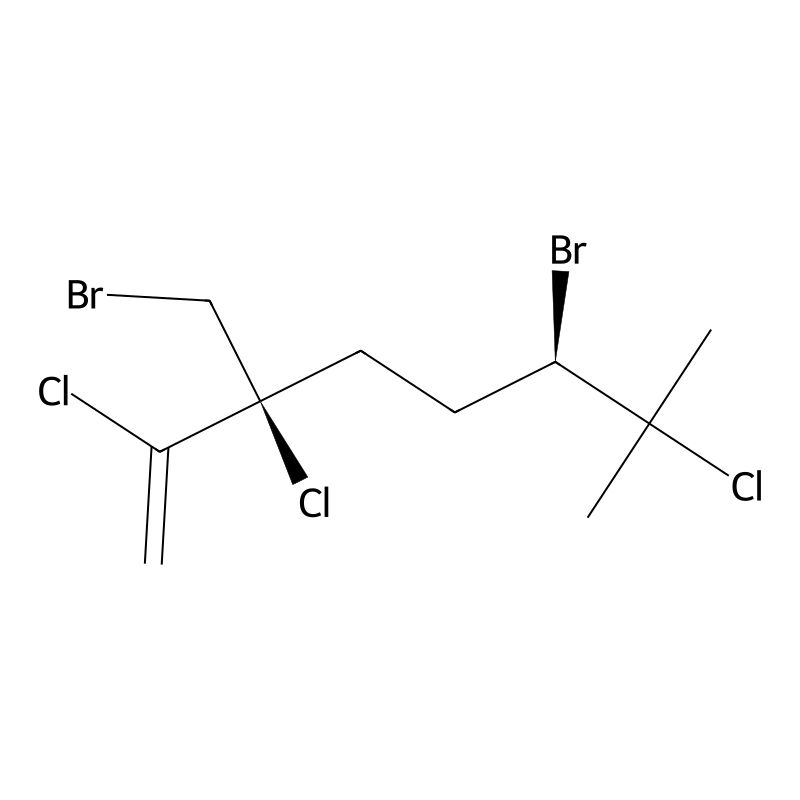

Halomon, with the chemical name (3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene, is a polyhalogenated monoterpene first isolated from the marine red alga Portieria hornemannii. This compound is characterized by its complex halogenated structure, which includes multiple bromine and chlorine atoms. Its molecular formula is . Halomon exhibits needle-shaped crystal formation and has been the subject of various studies due to its unique chemical properties and potential biological activities.

Research indicates that Halomon possesses significant biological activity, particularly in anti-inflammatory and antimicrobial contexts. Studies have shown that it exhibits potent effects against certain pathogens and may modulate inflammatory responses in biological systems. The halogenated structure contributes to its bioactivity by potentially interacting with cellular targets, although the specific mechanisms remain an area of ongoing research .

Halomon can be synthesized through various methods, including:

- Extraction from Natural Sources: Initially isolated from Portieria hornemannii, Halomon can be extracted using organic solvents.

- Total Synthesis: Laboratory synthesis involves constructing the complex halogenated structure through multi-step organic reactions. This includes halogenation steps that introduce bromine and chlorine atoms into the monoterpene backbone.

- Synthetic Analogues: Researchers have developed synthetic analogues to study the structure-activity relationship and enhance desired properties .

Halomon's unique properties make it suitable for several applications:

- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial activities, Halomon is being explored for potential therapeutic uses in treating infections and inflammatory diseases.

- Agriculture: Its bioactive properties may also be beneficial in developing natural pesticides or herbicides.

- Chemical Research: Halomon serves as a model compound for studying the effects of halogenation on biological activity and chemical reactivity .

Interaction studies involving Halomon focus on its effects on various biological systems. These studies often assess:

- Cellular Interactions: Understanding how Halomon interacts with cell membranes and intracellular targets.

- Toxicological Assessments: Evaluating the compound's safety profile, particularly its potential cytotoxicity due to its alkylating nature.

- Mechanistic Studies: Investigating how Halomon modulates biochemical pathways related to inflammation and microbial resistance .

Halomon shares structural similarities with other halogenated monoterpenes. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Brominated Monoterpene A | Contains bromine but fewer chlorine atoms | Less cytotoxic than Halomon |

| Chlorinated Monoterpene B | Primarily chlorinated | Exhibits different antimicrobial properties |

| Halogenated Terpene C | Similar halogenation pattern | Broader spectrum of biological activity |

Halomon stands out due to its specific combination of bromine and chlorine substitutions, which contribute to its unique biological activities and chemical reactivity compared to these similar compounds .

Halomon is a polyhalogenated monoterpene with the molecular formula C₁₀H₁₅Br₂Cl₃ [1] [2] [3]. This pentahalogenated compound represents one of the most heavily halogenated monoterpenes isolated from marine sources, specifically from the red alga Portieria hornemannii [1] [2]. The molecule possesses a molecular weight of 401.39 grams per mole and exhibits significant structural complexity due to the presence of five halogen atoms distributed across its ten-carbon terpene backbone [3] [4].

The stereochemical configuration of halomon is defined by two chiral centers located at carbon positions 3 and 6, designated as (3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene [3] [4] [17]. This absolute configuration establishes halomon as a chiral molecule that exists as a single enantiomer in its natural form [9] [12]. The presence of multiple halogen substituents creates significant steric and electronic effects that influence both the molecular conformation and biological activity of the compound [9] [12].

Absolute Stereochemistry Determination via X-ray Crystallography

The absolute stereochemistry of halomon was definitively established through single-crystal X-ray crystallographic analysis conducted by Fuller and colleagues [1]. This crystallographic study provided unambiguous determination of the three-dimensional molecular structure and confirmed the (3S,6R) absolute configuration [1] [26]. The X-ray diffraction data revealed that halomon crystallizes in the orthorhombic space group P 21 21 21, which is characteristic of chiral molecules lacking inversion symmetry [1] [24].

The crystallographic determination employed resonant scattering effects, which introduce small deviations from the inherent inversion symmetry of X-ray diffraction patterns [26]. This phenomenon is particularly important for absolute structure determination in compounds containing heavy atoms such as bromine and chlorine [26]. The presence of these halogen atoms in halomon provided sufficient anomalous scattering to enable reliable determination of the absolute configuration without the need for chemical derivatization [26] [27].

The crystal structure analysis revealed key stereochemical features, including the spatial arrangement of the two bromine atoms and three chlorine atoms relative to the carbon framework [1] [9]. The bromine atom at position 6 adopts an equatorial-like orientation, while the bromomethyl group at position 3 extends away from the main carbon chain [9] [12]. The three chlorine atoms are positioned to minimize steric interactions while maintaining the overall molecular stability [9] [12].

Comparative Analysis of Halomon Stereoisomers

The comparative analysis of halomon stereoisomers reveals significant differences in both physical properties and biological activities [9] [12]. Natural halomon exists exclusively as the (3S,6R) enantiomer, which exhibits potent and selective cytotoxicity against various human tumor cell lines [1] [9]. Synthetic efforts have successfully produced both enantiomers, enabling direct comparison of their properties [9] [12].

The (+)-halomon enantiomer, corresponding to the natural (3S,6R) configuration, demonstrates identical biological activity to the naturally isolated material [9] [12]. In contrast, the (-)-halomon enantiomer, with (3R,6S) configuration, exhibits significantly reduced cytotoxic activity [9] [12]. This stereochemical dependence of biological activity underscores the importance of absolute configuration in determining the pharmacological properties of halomon [9] [12].

| Parameter | Natural Halomon | Synthetic (+)-Halomon | Synthetic (-)-Halomon | Racemic Mixture |

|---|---|---|---|---|

| Configuration | (3S,6R) | (3S,6R) | (3R,6S) | All stereoisomers |

| Optical Rotation | Positive | Positive | Negative | Zero |

| Biological Activity | Highly cytotoxic | Equivalent to natural | Reduced activity | Variable activity |

| Source | Portieria hornemannii | Total synthesis | Total synthesis | Non-selective synthesis |

Racemic mixtures of halomon, containing equal proportions of both enantiomers, display intermediate biological activities that reflect the averaging effect of the active and less active stereoisomers [9] [12]. These observations have important implications for synthetic strategies, emphasizing the need for stereoselective synthetic approaches to access the biologically active enantiomer [9] [12] [28].

Crystallographic Data and Space Group Analysis

The crystallographic characterization of halomon provides detailed structural information essential for understanding its molecular architecture [1]. The compound crystallizes in the orthorhombic crystal system with space group P 21 21 21 (space group number 19) [1] [24]. This space group belongs to the primitive Bravais lattice type and contains only screw axes as symmetry elements, making it suitable for chiral molecules [24] [25].

The unit cell parameters determined from X-ray diffraction analysis reveal precise dimensional characteristics [1]. The unit cell dimensions are a = 6.115 Å, b = 12.456 Å, and c = 19.188 Å, with all angles equal to 90 degrees as expected for an orthorhombic system [1]. The unit cell contains four molecules (Z = 4) with one molecule per asymmetric unit (Z' = 1) [1]. The calculated density is 1.824 grams per cubic centimeter, which is consistent with the heavy halogen content of the molecule [2].

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅Br₂Cl₃ |

| Molecular Weight (g/mol) | 401.39 |

| Space Group | P 21 21 21 |

| Hermann-Mauguin Symbol | P 21 21 21 |

| Hall Symbol | P 2ac 2ab |

| Space Group Number | 19 |

| Unit Cell a (Å) | 6.115 |

| Unit Cell b (Å) | 12.456 |

| Unit Cell c (Å) | 19.188 |

| α (degrees) | 90 |

| β (degrees) | 90 |

| γ (degrees) | 90 |

| Z | 4 |

| Z' | 1 |

| Density (g/cm³) | 1.824 |

| Melting Point (°C) | 56-57 |

The space group P 21 21 21 is characterized by three mutually perpendicular twofold screw axes [24] [25]. This symmetry arrangement is particularly common for organic molecules containing chiral centers, as it accommodates the lack of inversion symmetry while maintaining crystallographic order [24] [25]. The screw axes relate molecules within the crystal lattice through rotation and translation operations, creating a three-dimensional packing arrangement that optimizes intermolecular interactions [24] [25].

The crystallographic analysis also revealed important details about molecular packing and intermolecular interactions [1] [27]. The halogen atoms participate in weak intermolecular contacts that contribute to crystal stability, while the overall packing arrangement minimizes steric clashes between the bulky halogenated substituents [27]. These structural insights provide valuable information for understanding the solid-state behavior of halomon and related polyhalogenated natural products [27].

Spectroscopic Identification Techniques

The spectroscopic characterization of halomon employs multiple analytical techniques to provide comprehensive structural information [7] [16] [18]. The combination of nuclear magnetic resonance spectroscopy and mass spectrometry creates a spectroscopic fingerprint that enables unambiguous identification and structural elucidation of this complex polyhalogenated monoterpene [7] [16] [18]. These techniques are particularly valuable for distinguishing halomon from other related polyhalogenated natural products and for confirming the success of synthetic preparations [7] [16] [18].

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C, 2D-Nuclear Magnetic Resonance)

Proton nuclear magnetic resonance spectroscopy of halomon reveals characteristic spectral features that reflect the molecule's complex halogenated structure [16] [19]. The ¹H nuclear magnetic resonance spectrum, typically recorded at 300-400 megahertz in deuterated chloroform, displays signals for protons attached to halogen-bearing carbons, vinyl protons, and methyl groups [16] [19]. The presence of multiple electronegative halogen atoms causes significant deshielding effects, resulting in downfield chemical shifts for adjacent protons [19] [21].

The vinyl protons associated with the terminal alkene functionality appear in the characteristic region between 4.5 and 6.5 parts per million [19]. Protons on carbons bearing halogen substituents are observed at lower field positions, typically between 2.5 and 4.0 parts per million, due to the electron-withdrawing effects of the halogen atoms [19] [21]. The methyl groups attached to halogenated carbons also exhibit distinctive chemical shift patterns that aid in structural identification [19] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of halomon [7] [21]. The ¹³C nuclear magnetic resonance spectrum, recorded at 100-200 megahertz, shows signals for quaternary carbons, halogenated carbons, and vinyl carbons [7] [21]. The presence of halogen substituents causes characteristic changes in carbon chemical shifts, with halogenated carbons appearing at distinctive positions that reflect the specific halogen substitution pattern [21].

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity and stereochemical information [20] [23]. Correlation spectroscopy experiments reveal through-bond correlations between coupled nuclei, enabling the determination of molecular connectivity patterns [20] [23]. Nuclear Overhauser effect spectroscopy provides through-space correlations that are essential for establishing stereochemical relationships and three-dimensional structural features [20] [23]. Heteronuclear single quantum coherence experiments establish direct correlations between ¹H and ¹³C nuclei, facilitating complete spectral assignment [20] [23].

| NMR Type | Frequency (MHz) | Solvent | Key Features |

|---|---|---|---|

| ¹H NMR | 300-400 | CDCl₃ | Halogenated carbon protons, vinyl protons, methyl groups |

| ¹³C NMR | 100-200 | CDCl₃ | Quaternary carbons, halogenated carbons, vinyl carbons |

| 2D COSY | 300-400 | CDCl₃ | Through-bond correlations, connectivity mapping |

| 2D NOESY | 300-400 | CDCl₃ | Through-space correlations, stereochemical information |

| HSQC | 300-400 | CDCl₃ | Heteronuclear correlations between ¹H and ¹³C |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of halomon provides molecular weight confirmation and characteristic fragmentation patterns that aid in structural identification [14] [22] [29]. The molecular ion peak appears at mass-to-charge ratio 401, corresponding to the molecular weight of the compound [3] [22]. The presence of multiple halogen atoms creates distinctive isotope patterns that reflect the natural abundance of bromine and chlorine isotopes [14] [22].

The fragmentation behavior of halomon follows predictable patterns for halogenated organic compounds [14] [29]. The primary fragmentation pathways involve loss of halogen atoms and hydrogen halides [14] [29]. Loss of bromine atoms produces fragments in the mass-to-charge range of 320-322, while loss of chlorine atoms generates fragments at 365-367 [14] [29]. The loss of hydrogen bromide and hydrogen chloride creates additional characteristic fragment ions at 320-322 and 364-366, respectively [14] [29].

The base peak region typically occurs between mass-to-charge ratios 43 and 91, corresponding to smaller organic fragments that result from extensive fragmentation of the carbon skeleton [14] [29]. These low-mass fragments provide information about the terpene backbone structure and can be used to distinguish halomon from other polyhalogenated natural products [14] [29].

| Parameter | m/z Value |

|---|---|

| Molecular Ion [M]⁺ | 401.4 |

| Monoisotopic Mass | 397.861 |

| Average Mass | 401.390 |

| Major Fragment (Loss of Br) | 320-322 |

| Major Fragment (Loss of Cl) | 365-367 |

| Major Fragment (Loss of HBr) | 320-322 |

| Major Fragment (Loss of HCl) | 364-366 |

| Base Peak Region | 43-91 |

| Isotope Pattern | Multiple peaks due to Br/Cl isotopes |

The isotope pattern observed in the mass spectrum provides additional confirmation of the halogen content [14] [22]. Bromine exhibits a characteristic 1:1 ratio for its two main isotopes, while chlorine shows a 3:1 ratio [14] [22]. The complex overlapping isotope patterns resulting from the presence of two bromine and three chlorine atoms create a distinctive spectral signature that serves as a molecular fingerprint for halomon [14] [22].

The biosynthesis of halomon in Portieria hornemannii represents a complex multi-step process that integrates primary terpenoid metabolism with specialized halogenation reactions [1] [2] [3]. Recent molecular investigations have revealed that the initial committed step involves the action of a specific terpene synthase, designated PhTS-1, which catalyzes the selective formation of β-myrcene from geranyl diphosphate [3]. This enzyme exhibits remarkable specificity, producing β-myrcene as the predominant monoterpene precursor, which serves as the foundational scaffold for subsequent halogenation reactions [3] [4].

The terpenoid precursor biosynthesis in Portieria hornemannii follows the well-established methylerythritol phosphate pathway, generating the essential building blocks isopentenyl diphosphate and dimethylallyl diphosphate [1] [2]. Genome sequencing and transcriptomic analyses have confirmed the presence of complete biosynthetic machinery for isoprenoid precursor formation, with the terpene synthase PhTS-1 lacking the characteristic N-terminal signal sequence typical of plastidial monoterpene synthases, suggesting cytosolic localization of monoterpene production [3].

The proposed biogenetic pathway proceeds through bromonium ion-mediated cyclization mechanisms, where vanadium bromoperoxidases catalyze the initial halogenation steps [5] [4]. These enzymes utilize hydrogen peroxide and bromide ions to generate reactive bromonium intermediates that facilitate both halogen incorporation and structural rearrangements [6] [7]. Subsequent halogenation steps involve additional vanadium haloperoxidases that introduce chlorine atoms through Markovnikov addition mechanisms across the olefinic bonds of myrcene-derived intermediates [8] [6].

The final stages of halomon biosynthesis involve complex chlorination reactions that do not require bromonium ion intermediates, as demonstrated by the unique chlorination capacity observed in Portieria hornemannii microplantlets [8]. This specialized chlorination machinery enables the formation of the characteristic pentahalogenated structure of halomon, with its distinctive arrangement of bromine and chlorine substituents [9] [8].

Ecological Function as Chemical Defense Metabolite

Halomon serves as a potent chemical defense compound that provides Portieria hornemannii with multiple protective mechanisms against diverse ecological threats [10] [11]. The primary defensive function involves anti-herbivory activity, where halomon exhibits significant toxicity against potential consumers including fish, sea urchins, and various crustacean herbivores [11] [12]. Field studies have demonstrated that herbivores actively avoid feeding on Portieria hornemannii thalli, with feeding deterrence assays confirming the direct role of halogenated monoterpenes in mediating these interactions [12].

The antimicrobial properties of halomon contribute substantially to the algal host's defense against bacterial and fungal pathogens [13] [7]. The compound disrupts microbial cell membrane integrity through its halogenated structure, which interferes with membrane lipid organization and cellular transport processes [13]. This broad-spectrum antimicrobial activity helps maintain the algal surface free from harmful microbial colonization, particularly important for sessile marine organisms that cannot actively escape from pathogenic encounters [7].

Competitive advantages provided by halomon extend to allelopathic interactions with other marine organisms occupying similar ecological niches [13] [14]. The compound exhibits species-specific effects on competing algae and sessile invertebrates, potentially facilitating space acquisition and maintenance in crowded benthic communities [14]. These allelopathic effects operate through multiple mechanisms, including interference with competitor growth processes and modification of local chemical microenvironments [13].

The stress response function of halomon involves protection against various environmental stressors that challenge algal physiology [15] [16]. Under conditions of elevated salinity, temperature fluctuations, or nutrient limitation, halomon production may increase as part of the algal stress response repertoire [15]. This protective mechanism enhances survival probability under adverse environmental conditions that are characteristic of intertidal and shallow subtidal habitats where Portieria hornemannii typically occurs [16].

Environmental Factors Influencing Halogenation Patterns

Salinity represents the most critical environmental parameter affecting halogenation patterns in Portieria hornemannii, as higher salt concentrations increase the availability of halide ions essential for haloperoxidase-catalyzed reactions [8] [17] [18]. Marine environments provide optimal conditions for halomon production, with seawater concentrations of bromide and chloride ions supporting efficient enzyme function and substrate availability [17]. Laboratory studies using controlled salinity conditions have demonstrated direct correlations between halide concentrations and the extent of halogenation in algal metabolites [8].

Temperature effects on halogenation processes operate primarily through their influence on enzyme kinetics and metabolic rates [18] [16]. Optimal temperatures for haloperoxidase activity typically range between 15-25°C, corresponding to the natural temperature regimes experienced by Portieria hornemannii populations [18]. Elevated temperatures can lead to thermal degradation of volatile halogenated compounds, while suboptimal temperatures reduce enzyme efficiency and overall metabolite production rates [16].

Nutrient availability, particularly the presence of essential cofactors bromide and vanadate, directly controls haloperoxidase function and halogenation capacity [8] [6] [4]. Experimental depletion of these cofactors from algal culture media results in complete cessation of bromoperoxidase-catalyzed halogenation reactions [8] [4]. The requirement for vanadium as a cofactor links halogenation patterns to trace metal availability in the marine environment, with vanadate concentrations potentially limiting halomon production in oligotrophic waters [6].

Light intensity influences halogenation patterns indirectly through its effects on photosynthetic carbon metabolism and precursor availability [15] [16]. Higher light levels enhance the production of photosynthetic precursors required for terpenoid biosynthesis, thereby supporting increased halomon formation [16]. However, excessive light exposure can also generate oxidative stress that may interfere with haloperoxidase function and metabolite stability [15].

Geographic location effects on halogenation patterns reflect the complex interplay of multiple environmental variables that vary spatially [9] [8] [19]. Collection site studies have revealed significant variations in halomon content and related halogenated monoterpenes among Portieria hornemannii populations from different geographic regions [8] [19]. These variations may result from local differences in water chemistry, nutrient availability, temperature regimes, and biotic interactions that collectively influence metabolite production patterns [9] [19].